molecular formula C21H20O7 B2918838 (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 859658-85-8

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2918838
CAS No.: 859658-85-8
M. Wt: 384.384
InChI Key: ZDMAWEWIQYWSQN-ZDLGFXPLSA-N
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Description

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H20O7 and its molecular weight is 384.384. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects, supported by recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H23NO5
  • Molecular Weight : 369.411 g/mol
  • CAS Number : 61348-95-6

1. Anti-inflammatory Activity

Recent studies have demonstrated that similar benzylidene derivatives exhibit significant anti-inflammatory properties. For instance, compounds with structural similarities have shown inhibition of pro-inflammatory cytokines in vitro. A study indicated that certain analogs could reduce the expression of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. In one study, the compound demonstrated a strong ability to scavenge free radicals and inhibit lipid peroxidation in cellular models . This suggests potential applications in preventing oxidative stress-related diseases.

3. Cytotoxic Effects

Cytotoxicity assays on various cancer cell lines have revealed that this compound exhibits selective cytotoxicity. In vitro studies indicated that at concentrations below 20 µM, the compound did not significantly affect cell viability in B16F10 murine melanoma cells, suggesting a favorable safety profile for further development . However, some analogs showed dose-dependent cytotoxic effects at higher concentrations.

Case Study 1: Inhibition of Melanin Production

In an experimental setup using B16F10 cells, several analogs of the compound were tested for their ability to inhibit melanin production. The results indicated that the compound effectively reduced melanin synthesis by inhibiting mushroom tyrosinase activity, a key enzyme in melanin biosynthesis. The IC50 value for one of the most effective analogs was reported at 1.12 µM, significantly lower than that of kojic acid (24.09 µM), a standard reference .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in inflammatory pathways. The results showed strong binding affinities to COX enzymes, suggesting a mechanism for its anti-inflammatory effects .

Summary of Findings

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX enzymes; reduction in cytokine expression
AntioxidantStrong free radical scavenging; inhibition of lipid peroxidation
CytotoxicitySelective cytotoxicity in cancer cells; non-toxic at low concentrations

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12-15(27-11-19(22)26-4)8-6-14-20(23)18(28-21(12)14)10-13-5-7-16(24-2)17(9-13)25-3/h5-10H,11H2,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMAWEWIQYWSQN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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